TAS0728 is a small molecule kinase inhibitor that irreversibly binds to the human epidermal growth receptor 2 (HER2) protein. [] It is classified as a covalent inhibitor due to its ability to form a strong covalent bond with its target. [] TAS0728 exhibits high selectivity for HER2 over other kinases, including the closely related epidermal growth factor receptor (EGFR). [] This selectivity is crucial for minimizing off-target effects and enhancing its therapeutic potential.
TAS0728 exerts its effects by selectively and irreversibly binding to the cysteine residue C805 located within the kinase domain of HER2. [] This binding event effectively inhibits the tyrosine kinase activity of HER2, preventing the downstream signaling cascade responsible for tumor cell growth and proliferation. [] This mechanism of action distinguishes TAS0728 from other HER2 inhibitors like trastuzumab, which target the extracellular domain of HER2. [] The irreversible binding of TAS0728 leads to sustained inhibition of HER2 activity, even in the presence of high concentrations of ATP, which is a key characteristic of covalent inhibitors. []
Overcoming Acquired Resistance: Studies have shown that TAS0728 can effectively inhibit tumor growth in models with acquired resistance to trastuzumab, pertuzumab, and trastuzumab emtansine (T-DM1). [, ] This suggests its potential as a therapeutic option for patients who have developed resistance to standard HER2-targeted therapies.
Dual HER2 Blockade: Preclinical studies have explored the efficacy of TAS0728 in combination with other HER2-targeting agents, such as trastuzumab and T-DM1. [, ] These combination therapies have shown enhanced antitumor activity compared to single-agent treatments, highlighting the potential of dual HER2 blockade strategies.
Targeting HER2-Dependent Signaling: TAS0728 effectively inhibits HER2-HER3 signaling, which is often upregulated in HER2-positive cancers and contributes to resistance mechanisms. [] By effectively blocking this signaling pathway, TAS0728 may offer a more comprehensive therapeutic approach.
Preclinical Models: TAS0728 has demonstrated significant antitumor activity in preclinical models of HER2-amplified breast cancer, including cell lines and xenograft models. [, , ] These studies have provided valuable insights into its pharmacodynamics, pharmacokinetics, and potential therapeutic window.
Clinical Trials: Further investigation of TAS0728 is warranted in clinical trials to determine its safety and efficacy in humans. [] Early-phase trials are crucial for assessing its pharmacokinetic profile, dose-limiting toxicities, and preliminary signs of antitumor activity in patients with HER2-positive cancers.
Biomarkers of Response: Identifying predictive biomarkers of response to TAS0728 will be crucial for selecting patients who are most likely to benefit from this therapy. [] This could involve analyzing tumor samples for specific HER2 mutations, HER2 expression levels, or downstream signaling pathway activation.
Mechanism of Resistance: Investigating potential mechanisms of resistance to TAS0728 is crucial for developing strategies to prevent or overcome resistance and improve long-term treatment outcomes. [] This may involve studying tumor cells that acquire resistance to TAS0728 in vitro or in vivo to identify potential genetic or epigenetic alterations associated with resistance.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2